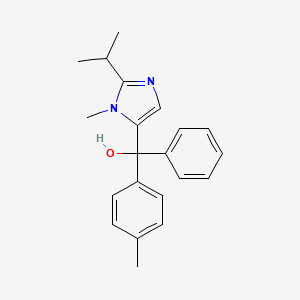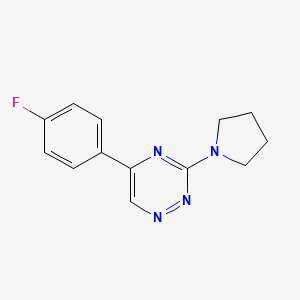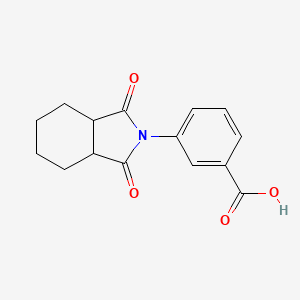
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol, also known as IMMP, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, it is believed to act as a modulator of various signaling pathways in cells. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important in the prevention of cancer. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has also been shown to inhibit the growth of cancer cells and to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol in lab experiments is its ease of synthesis. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol can be synthesized using a simple two-step process, which makes it readily available for research purposes. However, one limitation of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. Another direction is to explore its potential as a ligand in metal catalysis and as a building block in the synthesis of organic compounds. Additionally, further studies are needed to fully understand the mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol and its effects on various signaling pathways in cells.
Synthesemethoden
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol can be synthesized using a two-step process. The first step involves the synthesis of 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde, which can be achieved by reacting 2-isopropyl-1-methylimidazole with paraformaldehyde in the presence of an acid catalyst. The second step involves the reaction of 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde with (4-methylphenyl)phenylmethanol in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has also been used as a ligand in metal catalysis and as a building block in the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(2)20-22-14-19(23(20)4)21(24,17-8-6-5-7-9-17)18-12-10-16(3)11-13-18/h5-15,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPWSLJVJYPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=C(N3C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(4-butoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062842.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5062849.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)


![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
![N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)
![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)
![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)